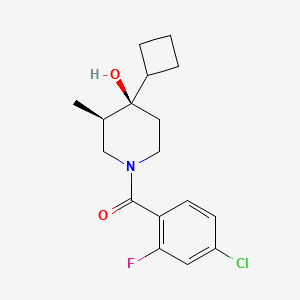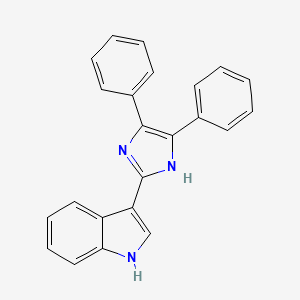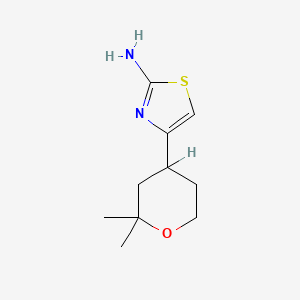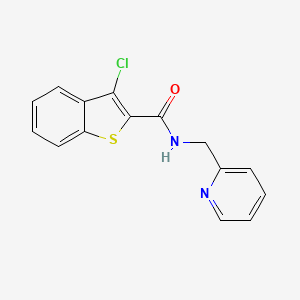![molecular formula C13H20N4O3 B5563703 1,3-dimethyl-6-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5563703.png)
1,3-dimethyl-6-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3-dimethyl-6-(tetrahydrofuran-2-ylmethyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a tetrahydrofuran ring, which is a five-membered ring containing an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. Pyrimidines can participate in a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrimidine and tetrahydrofuran rings could affect its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Domino Knoevenagel Condensation–Michael Addition–Cyclization
Research by Ahadi et al. (2014) explored a green method for the diastereoselective synthesis of dihydrofuropyrido[2,3-d]pyrimidines. This synthesis employs 6-amino-1,3-dimethyl pyrimidine-2,4(1H,3H)-dione and demonstrates a group-assistant-purification (GAP) chemistry approach, avoiding the need for chromatography or recrystallization for purification, suggesting applications in environmentally friendly synthesis methods (Ahadi et al., 2014).
Photophysical Properties and pH-Sensing Application
Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives with applications in solid-state fluorescence emission and colorimetric pH sensing. The study indicates potential uses of structurally related pyrimidine derivatives in developing novel pH sensors and logic gates, highlighting their role in materials science and sensor technology (Yan et al., 2017).
Green Synthesis of Dihydropyrido[2,3-d]pyrimidine-2,4-diones
Verma and Jain (2012) presented a recyclable catalyst method for synthesizing a variety of dihydropyrido[2,3-d]pyrimidine-2,4-diones, showcasing an approach that offers environmental benefits and practical advantages in synthesis, including ease of work-up and milder reaction conditions. This research underscores the importance of sustainable chemistry in creating structurally diverse compounds (Verma & Jain, 2012).
Theoretical Analysis of Tegafur
A study by Prasad et al. (2010) on the theoretical Raman and IR spectra of tegafur, a compound related to uracil and used in chemotherapy, offers insights into the electronic and structural properties of similar pyrimidine derivatives. The analysis could aid in understanding the selectivity and behavior of these compounds in biological systems, suggesting applications in drug design and molecular engineering (Prasad et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dimethyl-6-(oxolan-2-ylmethyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-15-11-10(12(18)16(2)13(15)19)7-17(8-14-11)6-9-4-3-5-20-9/h9,14H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOBUZVJAIJJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CN(CN2)CC3CCCO3)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-6-propyl-5,6,7,8-tetrahydro-1H-pyrimido[4,5-d]pyrimidine-2,4-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(1H-imidazol-1-yl)-N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]butanamide](/img/structure/B5563624.png)
![3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5563638.png)

![ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5563646.png)

![5-methyl-3-phenyl-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)-4-isoxazolecarbohydrazide](/img/structure/B5563659.png)
![1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane](/img/structure/B5563665.png)

![4-[(cyclohexylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5563683.png)
![1-(benzylamino)-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5563685.png)
![2-[2-(2-methyl-1,4-oxazepan-4-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5563690.png)
![1-{[3-(1-butyl-1H-imidazol-2-yl)piperidin-1-yl]sulfonyl}azepane](/img/structure/B5563697.png)
![N-{[5-(4-methoxyphenyl)isoxazol-3-yl]methyl}-1-pyrimidin-2-ylpiperidin-4-amine](/img/structure/B5563721.png)
